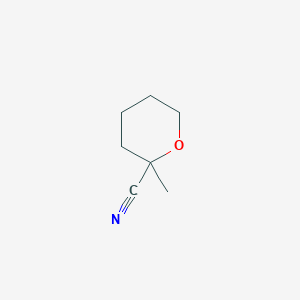

2-Methyloxane-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methyloxane-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methyloxane with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methyloxane is replaced by the cyano group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. The product is then purified through distillation or recrystallization to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyloxane-2-carbonitrile undergoes various chemical reactions, including:

Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid in the presence of acidic or basic conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., H2SO4) or basic conditions (e.g., NaOH).

Reduction: Reducing agents like LiAlH4 or hydrogen gas with a catalyst.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Hydrolysis: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Methyloxane-2-carbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-methyloxane-2-carbonitrile depends on the specific reaction it undergoes. For example, during hydrolysis, the nitrile group is converted to a carboxylic acid through nucleophilic attack by water, followed by protonation and deprotonation steps. In reduction reactions, the nitrile group is reduced to an amine through the transfer of hydride ions.

Comparaison Avec Des Composés Similaires

Acetonitrile: A simple nitrile with a single carbon atom.

Benzonitrile: A nitrile with a benzene ring.

2-Methyloxolane: A similar compound without the nitrile group.

Comparison: 2-Methyloxane-2-carbonitrile is unique due to the presence of both an oxane ring and a nitrile group, which imparts distinct chemical properties. Compared to acetonitrile and benzonitrile, it has a more complex structure, leading to different reactivity and applications. Unlike 2-methyloxolane, the nitrile group in this compound allows for additional chemical transformations.

Activité Biologique

2-Methyloxane-2-carbonitrile, a compound with notable structural features, has garnered attention in the field of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrile group attached to a methyloxane ring. This unique configuration contributes to its chemical reactivity and biological interactions. The compound is known for undergoing various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological efficacy .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antiviral Properties

In addition to its antibacterial properties, this compound has been investigated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication through mechanisms that involve interference with viral enzymes or host cell receptors .

The mechanism of action of this compound is thought to involve interactions with biological macromolecules. The nitrile group can form hydrogen bonds with proteins and nucleic acids, potentially altering their function. Additionally, the oxane ring structure may interact with enzymes and receptors, modulating their activity .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The research utilized a series of in vitro assays to evaluate the compound's MIC against various pathogens. Results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics .

Case Study 2: Antiviral Activity Assessment

Another investigation focused on the antiviral properties of this compound against influenza virus strains. The study employed both in vitro and in vivo models to assess viral load reduction. Findings revealed a significant decrease in viral titers in treated subjects compared to controls, highlighting the compound's potential as an antiviral agent .

Propriétés

IUPAC Name |

2-methyloxane-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-7(6-8)4-2-3-5-9-7/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNVIBOKLMPASL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCO1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.